molecular formula C12H10N2O3 B2549600 2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione CAS No. 318247-26-6

2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione

Cat. No.: B2549600
CAS No.: 318247-26-6
M. Wt: 230.223
InChI Key: BXJQVUKDXXRURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Chemical Reactions Analysis

Types of Reactions

2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the particular derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,5-a]indole-1,3-diones
  • Pyrrolo[1,2-c]imidazole derivatives
  • 2,3’-Bipyrroles

Uniqueness

2-phenyldihydro-1H-pyrrolo[1,2-c]imidazole-1,3,6(2H,5H)-trione is unique due to its fused ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-7,7a-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-9-6-10-11(16)14(12(17)13(10)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJQVUKDXXRURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C(=O)N2CC1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.